molecular formula C10H17NO3 B13552433 Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13552433
M. Wt: 199.25 g/mol
InChI Key: PKGHGXLXOUXXSK-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise reaction conditions, and efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-ethenyl-3-oxoazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 3-ethenyl-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h5,13H,1,6-7H2,2-4H3

InChI Key

PKGHGXLXOUXXSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C=C)O

Origin of Product

United States

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